2-(5-chlorothiophen-2-yl)-N-(2,5-difluorophenyl)quinoline-4-carboxamide
Overview
Description
2-(5-chlorothiophen-2-yl)-N-(2,5-difluorophenyl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C20H11ClF2N2OS and its molecular weight is 400.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(5-chloro-2-thienyl)-N-(2,5-difluorophenyl)-4-quinolinecarboxamide is 400.0248682 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Research has explored the synthesis and biological activity of novel derivatives related to thieno[2,3-b]quinoline. For instance, El-Gaby et al. (2006) synthesized a thieno[2,3-b]quinoline derivative, showcasing its potential against Saccharomyces cerevisiae, demonstrating the fungicidal properties of these compounds. This suggests that derivatives of "2-(5-chloro-2-thienyl)-N-(2,5-difluorophenyl)-4-quinolinecarboxamide" may also exhibit similar antimicrobial or fungicidal activities, highlighting its relevance in developing new therapeutic agents or fungicides (El-Gaby, Abdel-Gawad, Ghorab, Heiba, & Aly, 2006).
Optical Properties and Material Science
Bogza et al. (2018) explored the synthesis and optical properties of functionally substituted thieno[3,2-c]quinolines, revealing moderate to high fluorescence quantum yields. This indicates the potential of "2-(5-chloro-2-thienyl)-N-(2,5-difluorophenyl)-4-quinolinecarboxamide" derivatives in material science, particularly in the development of new fluorescent materials or dyes with specific optical properties (Bogza et al., 2018).
Antimicrobial Activity
M. Raghavendra and colleagues (2006) synthesized thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters, evaluating their antibacterial activity. This study underscores the importance of quinoline derivatives in the search for new antibacterial compounds, suggesting that "2-(5-chloro-2-thienyl)-N-(2,5-difluorophenyl)-4-quinolinecarboxamide" could be a valuable scaffold for developing antimicrobial agents (Raghavendra, Naik, & Sherigara, 2006).
Antitumor Evaluation
Hung et al. (2014) investigated the cytotoxicity of thieno[2,3-b]pyridine and related derivatives, identifying compounds with significant antiproliferative activity against various cancer cell lines. This research highlights the potential therapeutic applications of thienoquinoline derivatives in oncology, suggesting that "2-(5-chloro-2-thienyl)-N-(2,5-difluorophenyl)-4-quinolinecarboxamide" may also possess valuable antitumor properties (Hung et al., 2014).
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(2,5-difluorophenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF2N2OS/c21-19-8-7-18(27-19)17-10-13(12-3-1-2-4-15(12)24-17)20(26)25-16-9-11(22)5-6-14(16)23/h1-10H,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFJRTBVQBRIFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NC4=C(C=CC(=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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